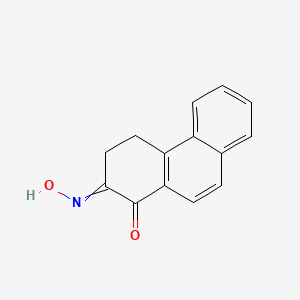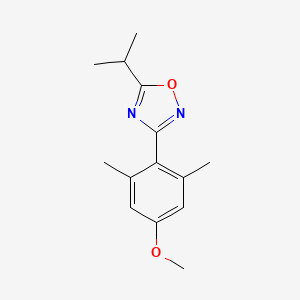
2-Amino-7-nitro-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-nitro-fluoren-9-one is an organic compound with the molecular formula C13H8N2O3. It is a derivative of fluorenone, characterized by the presence of amino and nitro functional groups at the 2 and 7 positions, respectively. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-nitro-fluoren-9-one typically involves the nitration of fluorenone followed by the introduction of an amino group. One common method includes the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid to yield 2,7-dinitrofluorenone. This intermediate is then subjected to reduction conditions, such as catalytic hydrogenation or treatment with a reducing agent like tin(II) chloride in hydrochloric acid, to selectively reduce one of the nitro groups to an amino group, resulting in this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-7-nitro-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,7-Dinitrofluorenone.
Reduction: 2,7-Diaminofluorenone.
Substitution: Halogenated or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2-Amino-7-nitro-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-7-nitro-fluoren-9-one involves its interaction with molecular targets through its amino and nitro functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and the nature of the interaction. The pathways involved often include redox reactions and the formation of reactive intermediates that can modify the activity of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
2-Amino-3-chloro-7-nitro-fluoren-9-one: Similar structure but with a chlorine atom at the 3 position.
2,7-Dinitrofluorenone: Lacks the amino group, having two nitro groups instead.
2,7-Diaminofluorenone: Contains two amino groups instead of one amino and one nitro group.
Uniqueness: 2-Amino-7-nitro-fluoren-9-one is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
88387-73-9 |
|---|---|
Formule moléculaire |
C13H8N2O3 |
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
2-amino-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H8N2O3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H,14H2 |
Clé InChI |
URAFCARZCGLOIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


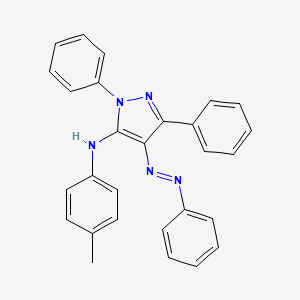
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)

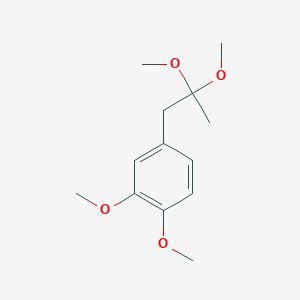
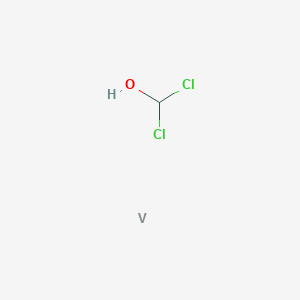
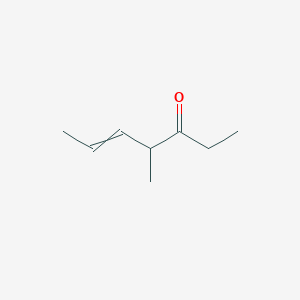
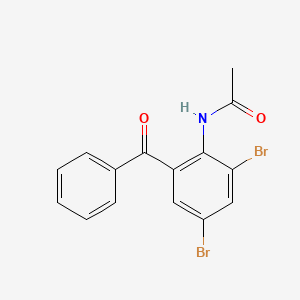
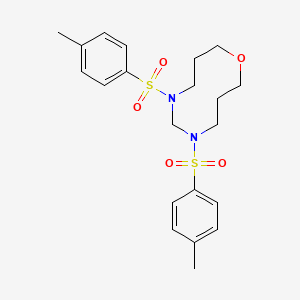
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
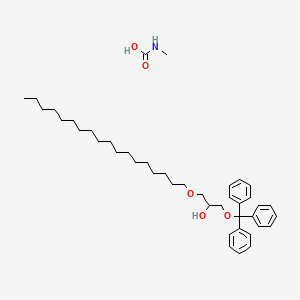
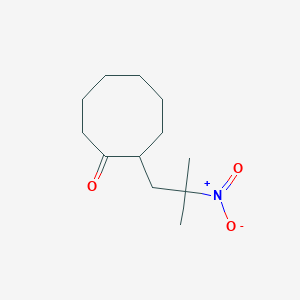
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
